molecular formula C15H12ClNO3 B7575455 3-[[(4-Chlorobenzoyl)amino]methyl]benzoic acid

3-[[(4-Chlorobenzoyl)amino]methyl]benzoic acid

Cat. No. B7575455
M. Wt: 289.71 g/mol
InChI Key: LLCVZPMLLKXQPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[[(4-Chlorobenzoyl)amino]methyl]benzoic acid, also known as BAMBA, is a chemical compound that has been studied for its potential applications in scientific research. BAMBA is a member of the benzoylphenylurea family of compounds, which have been shown to have a variety of biological activities. In

Mechanism of Action

The mechanism of action of 3-[[(4-Chlorobenzoyl)amino]methyl]benzoic acid is not fully understood, but it is thought to involve the inhibition of protein synthesis. Specifically, 3-[[(4-Chlorobenzoyl)amino]methyl]benzoic acid has been shown to inhibit the activity of ribosomes, which are responsible for translating messenger RNA into proteins. This inhibition leads to the accumulation of incomplete protein fragments, which can trigger cell death pathways.
Biochemical and Physiological Effects:
3-[[(4-Chlorobenzoyl)amino]methyl]benzoic acid has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer activity, 3-[[(4-Chlorobenzoyl)amino]methyl]benzoic acid has been shown to have anti-inflammatory and antifungal properties. It has also been investigated for its potential use as an insecticide.

Advantages and Limitations for Lab Experiments

One advantage of 3-[[(4-Chlorobenzoyl)amino]methyl]benzoic acid for lab experiments is its high purity and stability. It can be easily synthesized and purified, and its purity can be confirmed by analytical techniques. However, one limitation of 3-[[(4-Chlorobenzoyl)amino]methyl]benzoic acid is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on 3-[[(4-Chlorobenzoyl)amino]methyl]benzoic acid. One area of interest is its potential as a photosensitizer in photodynamic therapy. Further studies are needed to optimize the conditions for using 3-[[(4-Chlorobenzoyl)amino]methyl]benzoic acid in this application and to investigate its efficacy in vivo. Another area of interest is the development of 3-[[(4-Chlorobenzoyl)amino]methyl]benzoic acid analogs with improved solubility and bioavailability. These analogs could have potential applications in a variety of fields, including cancer research and insecticide development. Finally, more research is needed to fully understand the mechanism of action of 3-[[(4-Chlorobenzoyl)amino]methyl]benzoic acid and its effects on cellular processes.

Synthesis Methods

The synthesis of 3-[[(4-Chlorobenzoyl)amino]methyl]benzoic acid involves the reaction of 4-chlorobenzoyl isocyanate with 3-aminobenzoic acid. The resulting product is a white crystalline solid that can be purified by recrystallization. The purity of the final product can be confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

3-[[(4-Chlorobenzoyl)amino]methyl]benzoic acid has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 3-[[(4-Chlorobenzoyl)amino]methyl]benzoic acid has also been investigated for its potential use as a photosensitizer in photodynamic therapy, a type of cancer treatment that uses light to activate a photosensitizing agent to kill cancer cells.

properties

IUPAC Name

3-[[(4-chlorobenzoyl)amino]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO3/c16-13-6-4-11(5-7-13)14(18)17-9-10-2-1-3-12(8-10)15(19)20/h1-8H,9H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCVZPMLLKXQPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CNC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[(4-Chlorobenzoyl)amino]methyl]benzoic acid

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